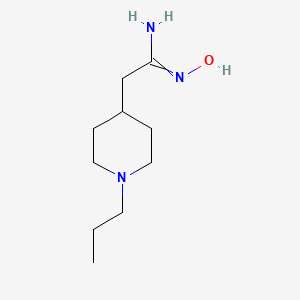

N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide

CAS No.:

Cat. No.: VC15749554

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21N3O |

|---|---|

| Molecular Weight | 199.29 g/mol |

| IUPAC Name | N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide |

| Standard InChI | InChI=1S/C10H21N3O/c1-2-5-13-6-3-9(4-7-13)8-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12) |

| Standard InChI Key | TYYJOJLGJFSJMB-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1CCC(CC1)CC(=NO)N |

Introduction

N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide is a synthetic organic compound with the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol. It is also known by its PubChem CID 76397622 and has been identified under synonyms such as SB42634 and (Z)-N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide .

Structural Representations:

-

2D Structure: Visualizes the connectivity of atoms.

-

3D Conformer: Provides spatial orientation and stereochemistry, which can influence biological activity .

Synthesis

While specific synthesis pathways for this compound are not detailed in the provided sources, similar compounds are often synthesized through:

-

Amidation Reactions: Combining piperidine derivatives with appropriate acylating agents.

-

Hydroxylation: Introducing the N'-hydroxy group via hydroxylamine derivatives.

Biological Activity

Although direct pharmacological data for N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide is unavailable, related compounds with piperidine scaffolds have demonstrated diverse biological activities, including:

-

Anticonvulsant properties: Piperidine derivatives often target neuronal ion channels or neurotransmitter receptors .

-

Potential enzyme inhibition: Hydroxamic acids (N'-hydroxy groups) are known to inhibit metalloenzymes like histone deacetylases or matrix metalloproteinases.

Applications

The compound's structural features suggest potential applications in:

-

Drug Discovery: As a lead molecule for neurological or enzymatic disorders.

-

Chemical Biology: Probing biological pathways involving hydroxamic acid-sensitive enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume